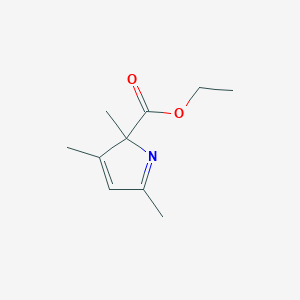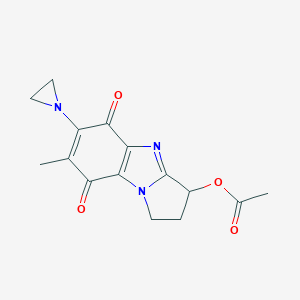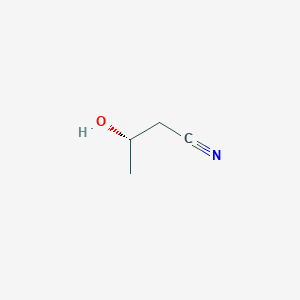
3-Chloro-4,5-dihydroxybenzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4,5-dihydroxybenzoyl chloride, also known as CDC, is an important chemical compound that has been widely used in scientific research. It is a chlorinated derivative of 4,5-dihydroxybenzoic acid, which is a natural product found in many plants. CDC has been used in various fields of research, including biochemistry, pharmacology, and organic chemistry.
Mécanisme D'action
3-Chloro-4,5-dihydroxybenzoyl chloride is an electrophilic reagent that reacts with nucleophiles, such as amino acids, peptides, and proteins. The reaction proceeds through the formation of an ester bond between 3-Chloro-4,5-dihydroxybenzoyl chloride and the nucleophile. The ester bond formation results in the modification of the nucleophile, which can lead to changes in the biochemical and physiological properties of the molecule.
Effets Biochimiques Et Physiologiques
3-Chloro-4,5-dihydroxybenzoyl chloride has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as acetylcholinesterase and butyrylcholinesterase. 3-Chloro-4,5-dihydroxybenzoyl chloride has also been shown to have antitumor activity and antiviral activity. In addition, 3-Chloro-4,5-dihydroxybenzoyl chloride has been shown to modulate the immune response and to have anti-inflammatory activity.
Avantages Et Limitations Des Expériences En Laboratoire
3-Chloro-4,5-dihydroxybenzoyl chloride has several advantages for lab experiments. It is a relatively stable compound that can be stored for long periods of time. It is also a versatile reagent that can be used in a wide range of reactions. However, 3-Chloro-4,5-dihydroxybenzoyl chloride has some limitations for lab experiments. It is a toxic compound that requires careful handling. It is also a reactive compound that can react with other molecules in the lab, leading to unwanted side reactions.
Orientations Futures
There are several future directions for the research on 3-Chloro-4,5-dihydroxybenzoyl chloride. One direction is to explore the use of 3-Chloro-4,5-dihydroxybenzoyl chloride in the synthesis of new pharmaceuticals with improved efficacy and safety profiles. Another direction is to investigate the mechanism of action of 3-Chloro-4,5-dihydroxybenzoyl chloride in more detail, to better understand its biochemical and physiological effects. Additionally, the development of new synthetic methods for 3-Chloro-4,5-dihydroxybenzoyl chloride could lead to more efficient and sustainable production of this important compound.
Conclusion:
In conclusion, 3-Chloro-4,5-dihydroxybenzoyl chloride is an important compound that has been widely used in scientific research. It has been used in the synthesis of various compounds and has shown promising results in the fields of biochemistry, pharmacology, and organic chemistry. 3-Chloro-4,5-dihydroxybenzoyl chloride has several advantages for lab experiments, but also has some limitations that need to be considered. There are several future directions for the research on 3-Chloro-4,5-dihydroxybenzoyl chloride, which could lead to new discoveries and applications of this important compound.
Méthodes De Synthèse
3-Chloro-4,5-dihydroxybenzoyl chloride can be synthesized by the reaction of 4,5-dihydroxybenzoic acid with thionyl chloride and phosphorus pentachloride. The reaction proceeds through the formation of an intermediate 4,5-dichloro-3-hydroxybenzoyl chloride, which is then chlorinated further to form 3-Chloro-4,5-dihydroxybenzoyl chloride. The synthesis of 3-Chloro-4,5-dihydroxybenzoyl chloride is relatively straightforward and can be performed on a large scale.
Applications De Recherche Scientifique
3-Chloro-4,5-dihydroxybenzoyl chloride has been widely used in scientific research as a reagent for the synthesis of various compounds. It has been used in the synthesis of natural products, such as flavonoids and alkaloids. 3-Chloro-4,5-dihydroxybenzoyl chloride has also been used in the synthesis of pharmaceuticals, such as antitumor agents and antiviral agents. In addition, 3-Chloro-4,5-dihydroxybenzoyl chloride has been used as a reagent for the modification of proteins and peptides.
Propriétés
Numéro CAS |
119735-20-5 |
|---|---|
Nom du produit |
3-Chloro-4,5-dihydroxybenzoyl chloride |
Formule moléculaire |
C7H4Cl2O3 |
Poids moléculaire |
207.01 g/mol |
Nom IUPAC |
3-chloro-4,5-dihydroxybenzoyl chloride |
InChI |
InChI=1S/C7H4Cl2O3/c8-4-1-3(7(9)12)2-5(10)6(4)11/h1-2,10-11H |
Clé InChI |
AXPHXKHORNGRIK-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1O)O)Cl)C(=O)Cl |
SMILES canonique |
C1=C(C=C(C(=C1O)O)Cl)C(=O)Cl |
Synonymes |
Benzoyl chloride, 3-chloro-4,5-dihydroxy- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Imidazo[4,5-f]benzotriazol-6(1H)-one, 5,7-dihydro-5-methyl-(9CI)](/img/structure/B51437.png)











